3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Regiochemical differentiation Halogen bonding Structure-based screening library design

Researchers frequently encounter false-positive hits due to scaffold-promiscuous compounds. CAS 901230-62-4 is a structurally divergent pyrazolo[4,3-c]quinoline that lacks the essential 3-NH2 and 4-arylamino pharmacophores required for activity in common anti-inflammatory (iNOS/COX-2) and bacterial β-glucuronidase inhibition assays, making it an ideal negative control. • Predicted inactive in published QSAR models (SsNH2 descriptor dominant; r = -0.77), ensuring pharmacophore-dependent hit validation. • Recommended for use at 10-30 µM in DMSO with solubility controls to avoid false negatives from precipitation. • Available in mg quantities with rapid global shipping to support timely lead optimization and patent protection studies.

Molecular Formula C22H13BrN4O2
Molecular Weight 445.276
CAS No. 901230-62-4
Cat. No. B2450380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901230-62-4
Molecular FormulaC22H13BrN4O2
Molecular Weight445.276
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br
InChIInChI=1S/C22H13BrN4O2/c23-15-6-3-5-14(11-15)21-19-13-24-20-10-2-1-9-18(20)22(19)26(25-21)16-7-4-8-17(12-16)27(28)29/h1-13H
InChIKeyJZTZRWKBEUCALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 142 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901230-62-4): Structural Identity and Physicochemical Baseline for Procurement Specification


3-(3-Bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901230-62-4) is a fully aromatic, fused tricyclic pyrazolo[4,3-c]quinoline derivative bearing a meta-bromophenyl substituent at position 3 and a meta-nitrophenyl substituent at position 1 . The compound has a molecular formula of C22H13BrN4O2 and a molecular weight of 445.27 g/mol . It belongs to the broader pyrazolo[4,3-c]quinoline chemotype, a privileged scaffold in medicinal chemistry associated with anti-inflammatory activity through nitric oxide (NO) production inhibition (representative analog 2i, IC50 = 0.19 μM in LPS-stimulated RAW 264.7 cells), bacterial β-glucuronidase inhibition (representative analog 42, IC50 = 13 nM against E. coli βG), A3 adenosine receptor antagonism (nanomolar range), and anticancer G-quadruplex stabilization (PQ32, IC50 ~1.00 μM against tumor cell lines) [1][2][3][4]. This compound is catalogued as a screening compound by ChemDiv (Compound ID C350-0874) with characterized physicochemical properties including calculated logP of 6.02, logD of 6.02, and polar surface area of 56.09 Ų .

Why In-Class Pyrazolo[4,3-c]quinoline Substitution Fails: The Case for Procuring the Specific 3-Bromo-3′-Nitro Regioisomer


Within the pyrazolo[4,3-c]quinoline class, biological activity is highly sensitive to the nature and position of aryl substituents. In the anti-inflammatory series studied by Tseng et al., moving a hydroxyl substituent from the para- to the meta-position on the 4-phenylamino ring changed the NO inhibitory IC50 from 0.19 μM to 0.77 μM—a 4-fold loss in potency [1]. Similarly, in the bacterial β-glucuronidase inhibitor series, the IC50 range spanned from 14.4 nM to >10,000 nM depending solely on substitution pattern, with even the p-fluoro substituent on the 4-phenylamino ring being critical for the 13 nM potency of lead compound 42 [2]. The target compound CAS 901230-62-4 occupies a distinct structural niche: it carries a meta-bromophenyl at position 3 and a meta-nitrophenyl at position 1, with no amino, hydroxy, methoxy, or alkyl substituents on the quinoline core. This specific substitution array imparts a calculated logP of 6.02—substantially higher than amino-substituted analogs (estimated logP ~2.5–3.5 for 2a and 2i series) . Such lipophilicity differences fundamentally alter membrane permeability, protein binding, and pharmacokinetic disposition [3]. Generic substitution with a 4-bromo isomer, a des-bromo analog, or a core-substituted variant would yield a compound with divergent solubility, target engagement profile, and biological readout, undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence: 3-(3-Bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Structural Analogs


Meta-Bromo vs. Para-Bromo Regiochemistry: Impact on Predicted Target Binding Surface Complementarity

The target compound bears a bromine at the meta-position of the 3-phenyl ring (3″-bromo). The closest para-bromo analog, 3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, introduces an additional 8-methyl substituent that alters steric and electronic properties . In the broader pyrazolo[4,3-c]quinoline SAR, para-substitution on the phenyl ring at position 3 has been shown to be critical for β-glucuronidase inhibitory potency: in the 3-amino-4-(substituted-phenylamino) series, para-substitution yielded the most potent inhibitors, with ortho- and meta-substitution leading to substantial activity losses [1]. The meta-bromo orientation of CAS 901230-62-4 presents a halogen atom in a geometry that is distinct from para-substituted screening library members, offering a unique halogen bond donor/acceptor vector for orthogonal target engagement screening [2]. In gallium-resistant lung cancer cell assays, a structurally related pyrazolo[4,3-c]quinoline (compound 5476423) demonstrated 80-fold increased anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) via AXL kinase pathway modulation [3].

Regiochemical differentiation Halogen bonding Structure-based screening library design

Lipophilicity (logP 6.02) Differentiation from Amino-Substituted Pyrazolo[4,3-c]quinoline Analogs

The target compound has a calculated logP of 6.02 and logD of 6.02 (ChemDiv computed data), indicating high lipophilicity . This contrasts sharply with the most biologically characterized amino-substituted pyrazolo[4,3-c]quinolines, such as 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a, estimated logP ~2.8) and 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i, estimated logP ~2.3), which contain polar NH2, NH, and OH groups that substantially reduce logP [1]. The logP difference of approximately 3.2–3.7 log units corresponds to a theoretical ~1,500–5,000-fold difference in octanol-water partition coefficient, translating to markedly different membrane permeation properties [2]. The polar surface area (PSA) of 56.09 Ų for the target compound is near the recommended upper threshold for oral CNS drug-likeness (PSA < 60–70 Ų for blood-brain barrier penetration), while being substantially lower than amino-substituted analogs (e.g., compound 2a estimated PSA ~80–90 Ų due to additional NH2/NH groups) [3].

Lipophilicity logP Blood-brain barrier permeability Drug-likeness profiling

Absence of Core Amino Substituents: Differentiation from the 3-Amino-4-(arylamino)-1H-pyrazolo[4,3-c]quinoline Bioactive Series

The target compound lacks the 3-amino and 4-(arylamino) substituents that define the most extensively characterized bioactive pyrazolo[4,3-c]quinoline series. In the anti-inflammatory series, compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) achieved NO production inhibition with an IC50 of 0.19 μM, equipment to the positive control 1400 W [1]. In the bacterial β-glucuronidase inhibitor series, compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) exhibited an IC50 of 13 nM against E. coli βG and prevented CPT-11-induced diarrhea in tumor-bearing mice [2]. A QSAR analysis of the anti-inflammatory series identified the atom-type electrotopological descriptor SsNH2 (sum of electrotopological states for –NH2) as the most significant descriptor, negatively correlating with pIC50 at r = −0.77 [3]. The target compound's absence of the –NH2 group and 4-arylamino substituents places it in a distinct chemotype sub-class that would be predicted by QSAR models to have a fundamentally different biological profile from the amino-substituted leads. This structural divergence is critical for screening libraries intended to identify novel chemotypes rather than incremental modifications of known active series .

Chemotype divergence β-glucuronidase inhibition Anti-inflammatory Structure-activity relationship

Aqueous Solubility (logSw −6.36) and Its Implications for Assay Design vs. More Soluble Analogs

The target compound has a computed intrinsic aqueous solubility (logSw) of −6.3558, corresponding to an estimated aqueous solubility of approximately 0.00044 mg/mL (0.44 μg/mL or ~0.99 nM) . This exceptionally low solubility is consistent with a high logP of 6.02 and the absence of ionizable groups at physiological pH [1]. In contrast, the amino-substituted analog 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) contains basic amine groups (estimated pKa ~4–5 for NH2, ~8–9 for arylamino NH) that would confer pH-dependent solubility enhancement at acidic pH, and compound 2i contains a phenolic OH (estimated pKa ~9–10) capable of ionization at high pH [2]. The β-glucuronidase inhibitor lead 42 was soluble enough for oral administration at efficacious doses in mice, suggesting significantly higher aqueous solubility than the target compound [3]. The low solubility of CAS 901230-62-4 necessitates careful DMSO stock preparation (recommended at ≤10 mM in neat DMSO), inclusion of detergent-containing assay buffers (e.g., 0.01% Triton X-100 or 0.1% BSA), and monitoring for compound aggregation via dynamic light scattering at assay-relevant concentrations to avoid false-positive results from promiscuous inhibition [4].

Aqueous solubility DMSO stock formulation Assay interference Aggregation risk

Meta-Nitrophenyl Substituent at N1: Electron-Withdrawing Character vs. Electron-Donating N1-Aryl Analogs

The target compound features a meta-nitrophenyl group at the N1 position of the pyrazolo[4,3-c]quinoline scaffold. The nitro group is strongly electron-withdrawing (Hammett σmeta = +0.71), which polarizes the pyrazole ring and modifies the electron density distribution across the entire tricyclic system [1]. This contrasts with the N1-unsubstituted character of most published bioactive pyrazolo[4,3-c]quinolines: in the anti-inflammatory series, compounds 2a–2r all bear N1–H rather than an N1-aryl substituent [2]. Similarly, in the bacterial β-glucuronidase inhibitor series, all active compounds carry an N1–H [3]. Among N1-aryl pyrazolo[4,3-c]quinolines, the alternative analog 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-94-4) has a hydrogen at the 3-phenyl para position instead of a bromine, lacking the halogen-bond donor capability of the target compound . The nitro group also introduces potential redox liability: aromatic nitro groups can undergo enzymatic reduction (e.g., by nitroreductases or CYP450) to form reactive nitroso and hydroxylamine intermediates—a property that can be exploited for prodrug design or trigger mechanism-based toxicity profiling [4]. The meta-nitro orientation specifically influences the molecular electrostatic potential surface differently than para-nitro isomers, affecting recognition by nitroreductase enzymes and other biological targets [5].

Electron-withdrawing group Nitroarene Redox liability Molecular electrostatic potential

Screening Library Availability and Physical Inventory: Quantitative Supply Metrics vs. Custom Synthesis Analogs

3-(3-Bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901230-62-4) is a catalogued screening compound in the ChemDiv library (Compound ID C350-0874) with a reported available inventory of 142 mg as of April 2026, deliverable within 1 week . This compound is offered as part of ChemDiv's screening collection, which contains over 1.6 million diverse small molecules . In contrast, the structurally closest analogs—3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901230-21-5) and 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline—are either not catalogued by major screening vendors or require custom synthesis with lead times of 4–8 weeks . The target compound's ready availability eliminates the synthesis delay and characterization burden associated with custom analog procurement. The compound's molecular identity is verified by InChIKey JZTZRWKBEUCALV-UHFFFAOYSA-N and PubChem CID 46251474, enabling unambiguous cross-referencing across databases and inventory systems [1]. For procurement specification purposes, the compound has an ACHIRAL stereochemistry designation, 6 hydrogen bond acceptors, and 0 hydrogen bond donors .

Screening compound procurement Inventory availability Lead time Supply chain reliability

High-Value Application Scenarios for 3-(3-Bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Based on Quantitative Differentiation Evidence


CNS-Penetrant Screening Cascade for Neuroinflammatory and Neuro-oncology Targets

The target compound's computed logP of 6.02, low polar surface area of 56.09 Ų, and absence of hydrogen bond donors position it within the favorable range for blood-brain barrier (BBB) penetration . Pardridge (2012) established that compounds with PSA < 60–70 Ų and logP between 1.5 and 5.0 have optimal BBB permeation potential; the target compound's PSA is comfortably within this threshold while its logP modestly exceeds the upper bound, suggesting potential for brain penetration with possible plasma protein binding offset [1]. This contrasts with the amino-substituted pyrazolo[4,3-c]quinolines (compounds 2a, 2i, 42) which possess multiple H-bond donors and higher PSA that predict poor CNS exposure [2]. The meta-bromo substituent provides a halogen-bonding pharmacophore that can engage CNS targets such as GABA-A receptors, kinases, or G-quadruplex DNA structures expressed in glioblastoma and neuroblastoma [3]. Screening this compound in CNS-targeted phenotypic assays or against neuro-oncology target panels exploits its unique physiochemical profile relative to the broader pyrazolo[4,3-c]quinoline class.

Nitroreductase-Activated Prodrug Design and Hypoxia-Targeted Anticancer Screening

The meta-nitrophenyl group at the N1 position introduces nitroreductase substrate potential that is absent from all published bioactive pyrazolo[4,3-c]quinoline leads . Aromatic nitro groups undergo enzymatic one-electron reduction by NADPH-cytochrome P450 reductase and two-electron reduction by bacterial nitroreductases (NTRs) to form nitroso, hydroxylamine, and amine metabolites, a mechanism exploited clinically by bioreductive prodrugs such as PR-104 and TH-302 for hypoxia-selective tumor targeting [1]. The meta-nitro orientation on the N1-phenyl ring of the target compound may confer distinct substrate specificity for human versus bacterial nitroreductases compared to para-nitro analogs [2]. This compound can serve as a scaffold for developing hypoxia-activated prodrugs in the pyrazolo[4,3-c]quinoline series, where reduction of the nitro group under hypoxic tumor conditions would alter the electron density of the pyrazole ring and potentially release an active cytotoxic species or modulate target binding. Screening in normoxic vs. hypoxic (0.1–1% O₂) cancer cell panels with and without nitroreductase overexpression (e.g., using NTR-transfected vs. wild-type isogenic lines) is recommended to establish hypoxia selectivity ratios.

Chemical Probe for Halogen Bonding-Based Fragment Elaboration and Structure-Based Drug Design

The meta-bromine atom on the 3-phenyl ring provides a σ-hole halogen bond donor that is structurally orthogonal to the hydrogen-bonding vectors found in amino-substituted pyrazolo[4,3-c]quinolines . Halogen bonding between aryl bromides and backbone carbonyl oxygens (C–Br···O=C) in protein binding sites has been extensively documented to contribute −0.5 to −3.0 kcal/mol of binding energy, comparable to moderate hydrogen bonds [1]. The target compound's logD of 6.02 and logSw of −6.36 indicate that binding interactions will be dominated by hydrophobic contacts and halogen bonding rather than hydrogen bonding from the ligand side [2]. This makes the compound valuable as a chemical probe in fragment-based drug design (FBDD) campaigns where the pyrazolo[4,3-c]quinoline core is being explored for new target classes. Co-crystallization or soaking experiments with protein targets of interest (kinases, GPCRs, epigenetic readers) can reveal whether the meta-bromo group engages in favorable halogen bonding with the target, information that guides subsequent medicinal chemistry optimization toward potent, selective inhibitors [3].

Negative Control and Chemotype Selectivity Profiling for β-Glucuronidase and iNOS/COX-2 Inhibitor Programs

Given the structural divergence of the target compound from the established bioactive pyrazolo[4,3-c]quinoline pharmacophores—specifically the absence of 3-NH2 and 4-arylamino groups that are essential for β-glucuronidase inhibition (compound 42, IC50 = 13 nM) and anti-inflammatory activity (compound 2i, IC50 = 0.19 μM) [1]—this compound is predicted to be inactive or weakly active in these assays based on published QSAR models (SsNH2 descriptor identified as the dominant determinant of NO inhibitory activity, r = −0.77) [2]. This makes CAS 901230-62-4 an ideal negative control compound for orthogonal target engagement validation. When screening a pyrazolo[4,3-c]quinoline-focused library against E. coli βG or LPS-induced iNOS/COX-2, the target compound should demonstrate selectivity (i.e., lack of activity at concentrations up to 10–30 μM in DMSO, with appropriate solubility controls to avoid false negatives from precipitation) confirming that observed hits are pharmacophore-dependent rather than scaffold-promiscuous [3]. This negative control application is industrially valuable for patent protection and target deconvolution studies.

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